4-(4-Bromophenoxy)-2-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIZUOXPXPRYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Bromophenoxy 2 Methylaniline
Classical Approaches to C-O and C-N Bond Formation in Diaryloxyanilines
Classical methods for the synthesis of diaryl ethers and anilines have been foundational in organic chemistry. These techniques, while sometimes requiring harsh conditions, are still relevant and provide fundamental insights into C-O and C-N bond formation.
Ullmann-type Coupling Strategies for Phenoxy Linkage Formation
The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a classic method for forming diaryl ether linkages through the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgbeilstein-journals.org Traditionally, the reaction requires stoichiometric amounts of copper powder or copper salts and high temperatures, often exceeding 200°C, in polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org
For a molecule like 4-(4-Bromophenoxy)-2-methylaniline, this strategy would typically involve coupling a substituted phenol with an aryl halide. The reaction is generally more efficient if the aryl halide is activated by electron-withdrawing groups. wikipedia.orgsci-hub.se For instance, the synthesis could conceptually proceed by coupling 4-aminophenol (B1666318) with 1-bromo-4-halobenzene, although protecting the amine and phenol functionalities might be necessary. The harsh conditions of the classic Ullmann reaction, however, can limit its applicability, especially for complex molecules with sensitive functional groups. beilstein-journals.org
Table 1: Classical Ullmann Ether Synthesis General Conditions
| Parameter | Condition | Reference |
| Catalyst | Copper powder, Copper(I) salts (e.g., CuI, CuBr) | wikipedia.org |
| Reactants | Aryl Halide and Phenol | wikipedia.org |
| Solvent | High-boiling polar solvents (DMF, Nitrobenzene) | wikipedia.org |
| Temperature | High temperatures (>200 °C) | wikipedia.orgbeilstein-journals.org |
| Base | Typically a carbonate or phosphate (B84403) base | beilstein-journals.org |
Nucleophilic Aromatic Substitution (SNAr) Routes to Aniline (B41778) Derivatives
Nucleophilic aromatic substitution (SNAr) provides a direct pathway to aniline derivatives and diaryl ethers by displacing a leaving group, typically a halide, on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.orgyoutube.com
The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming the stabilized carbanion. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The synthesis of this compound could be envisioned by reacting a suitably activated chlorobenzene (B131634) derivative with an aminophenol, or an aniline with an activated phenoxy derivative. The requirement for strong activation limits the general applicability of this method for non-activated aryl halides. pressbooks.pub
Mitsunobu-type Reactions in the Synthesis of Aryl Ethers
The Mitsunobu reaction is a versatile and mild method for forming esters, ethers, and other functional groups by converting a primary or secondary alcohol. organic-chemistry.orgwikipedia.org In the context of aryl ether synthesis, it involves the reaction of a phenol with an alcohol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtandfonline.com
The reaction proceeds with the phosphine and azodicarboxylate activating the alcohol to form an oxyphosphonium salt, which is a good leaving group. organic-chemistry.org The phenoxide, acting as the nucleophile, then displaces this group in an SN2-type reaction, resulting in the formation of the aryl ether with inversion of configuration if the alcohol is chiral. wikipedia.org While highly effective for many substrates, the synthesis of sterically hindered aryl ethers can sometimes be challenging, and the acidic nature of the nucleophile is a key factor for success. organic-chemistry.orgtandfonline.comnih.gov The generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts necessitates purification steps. wikipedia.org
Table 2: Key Reagents in a Typical Mitsunobu Reaction for Aryl Ether Synthesis
| Reagent Type | Example(s) | Role | Reference |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol | wikipedia.org |
| Azodicarboxylate | DEAD, DIAD | Oxidant, facilitates phosphine activation | wikipedia.orgnih.gov |
| Nucleophile | Phenol | The attacking species forming the ether | tandfonline.com |
| Substrate | Primary or Secondary Alcohol | Provides the alkyl portion of the ether | organic-chemistry.org |
| Solvent | THF, Diethyl ether | Aprotic solvent to facilitate the reaction | wikipedia.org |
Modern Catalytic Synthesis of this compound
Modern synthetic chemistry has seen the development of powerful catalytic systems that overcome many of the limitations of classical methods, allowing for C-O and C-N bond formation under milder conditions with greater functional group tolerance.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination, C-O Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-N and C-O bonds. The Buchwald-Hartwig amination, developed in the 1990s, allows for the coupling of aryl halides or triflates with a wide range of primary and secondary amines. wikipedia.orgrsc.orgcapes.gov.br This reaction has largely replaced harsher methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. organic-chemistry.orguwindsor.ca
Similarly, palladium-catalyzed C-O coupling provides an efficient route to diaryl ethers under conditions often milder than the Ullmann reaction. organic-chemistry.org For the synthesis of this compound, a two-step approach could be employed, involving a Buchwald-Hartwig amination followed by a Pd-catalyzed C-O coupling, or vice-versa. For example, 4-bromo-2-methylaniline (B145978) could be coupled with 4-bromophenol (B116583) in a sequential process. dntb.gov.uanih.govnih.gov
Table 3: Typical Components of a Buchwald-Hartwig Cross-Coupling System
| Component | Example(s) | Function | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | orgsyn.org |
| Ligand | BINAP, XPhos, DPPF | Stabilizes the catalyst, promotes reaction steps | wikipedia.orgmdpi.com |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the nucleophile | uwindsor.ca |
| Substrates | Aryl Halide/Triflate and Amine/Alcohol | Coupling partners | rsc.orgorganic-chemistry.org |
| Solvent | Toluene, Dioxane, THF | Reaction medium | uwindsor.ca |
Copper-Catalyzed C-O and C-N Bond Formation Protocols
While the classical Ullmann reaction required harsh conditions, modern copper-catalyzed coupling reactions, often called Ullmann-type or Goldberg reactions (for C-N bonds), have been developed to proceed under much milder conditions. wikipedia.orgorganic-chemistry.org These improvements are largely due to the use of soluble copper sources and, critically, the addition of ligands that stabilize the copper catalyst and facilitate the coupling process.
A variety of ligands, including diamines, amino acids (like L-proline), and N,N-dimethylglycine, have been shown to be effective in promoting these couplings at significantly lower temperatures (e.g., 80-130°C) than the traditional protocol. beilstein-journals.orgresearchgate.netnih.gov These modern Ullmann-type reactions offer a cost-effective alternative to palladium-catalyzed systems and are highly effective for forming both C-O (diaryl ether) and C-N (diaryl amine) bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound could thus be achieved by the copper-catalyzed coupling of 2-methyl-4-aminophenol with 1,4-dibromobenzene (B42075) or by coupling 4-bromophenol with 4-bromo-2-methylaniline. researchgate.net
Table 4: Comparison of Classical vs. Modern Copper-Catalyzed Couplings
| Feature | Classical Ullmann Reaction | Modern Ullmann-type Reaction | Reference |
| Copper Source | Stoichiometric Cu powder | Catalytic soluble Cu(I) or Cu(II) salts | wikipedia.orgbeilstein-journals.org |
| Ligands | Generally none | Often required (e.g., L-proline, diamines) | beilstein-journals.orgresearchgate.net |
| Temperature | > 200 °C | 80 - 130 °C | wikipedia.orgresearchgate.net |
| Substrate Scope | Limited, requires activated halides | Broader, including less activated halides | wikipedia.orgresearchgate.net |
Ligand Design and Catalyst Optimization in this compound Synthesis
The successful synthesis of this compound heavily relies on the precise selection and optimization of catalyst systems, particularly the ligands that coordinate to the metal center. These ligands are crucial for modulating the catalyst's reactivity, stability, and selectivity, thereby enhancing reaction rates and yields. The primary catalytic methods for constructing the diaryl ether or C-N bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org
For Ullmann-type reactions , which utilize copper catalysts, ligand development has been instrumental in moving from harsh reaction conditions (high temperatures, stoichiometric copper) to milder and more efficient catalytic processes. wikipedia.org Simple, inexpensive ligands such as N,N-dimethylglycine and 1,1,1-tris(hydroxymethyl)ethane (B165348) have proven effective for the copper-catalyzed synthesis of diaryl ethers. organic-chemistry.org These ligands facilitate the solubility and stability of the copper catalyst, enabling the coupling of aryl halides with phenols at significantly lower temperatures, such as 90°C. organic-chemistry.org For the synthesis of a substituted diaryl ether like this compound, a potential strategy involves the coupling of a phenoxide with an aryl bromide. The choice of ligand is critical to overcome the potential for catalyst deactivation and to promote the desired C-O bond formation.
Table 1: Ligand and Catalyst Systems in Ullmann-Type Diaryl Ether Synthesis
| Catalyst System | Ligand | Substrates | Conditions | Key Advantages |
|---|---|---|---|---|
| CuI | N,N-dimethylglycine | Aryl iodides/bromides, Phenols | 90°C | Mild conditions, effective for aryl bromides organic-chemistry.org |
| CuI / Fe(acac)₃ | None specified | Aryl halides, Phenols | K₂CO₃, DMF/DMSO | Low catalyst loading, economical organic-chemistry.org |
| Cu(OAc)₂ | Tertiary amine | Arylboronic acids, Phenols | Room Temperature, Air | High tolerance for functional groups, mild conditions organic-chemistry.org |
In the context of Buchwald-Hartwig amination , which uses palladium catalysts, ligand design has been even more extensively explored. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has revolutionized the formation of C-N bonds, and similar principles apply to C-O bond formation for diaryl ethers. researchgate.netyoutube.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.orgyoutube.com
For coupling a primary amine like 2-methylaniline with an aryl halide, ligands such as BrettPhos have been specifically designed to promote selective monoarylation. libretexts.orgrug.nl The bulky and electron-rich nature of these "Buchwald-type" ligands helps to stabilize the palladium(0) active species and accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and efficiency. youtube.comrug.nl The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) is also a critical parameter that must be optimized in conjunction with the ligand and palladium precursor (e.g., Pd(OAc)₂, [Pd₂(dba)₃]). libretexts.org
Table 2: Buchwald-Hartwig Ligands for C-N and C-O Coupling Reactions
| Ligand Name | Ligand Type | Typical Application | Key Features |
|---|---|---|---|
| BrettPhos | Dialkylbiaryl phosphine | Monoarylation of primary amines libretexts.orgrug.nl | Bulky, electron-rich, promotes efficient coupling of aryl chlorides rug.nl |
| RuPhos | Dialkylbiaryl phosphine | Coupling of secondary amines libretexts.org | Provides high catalyst activity and stability |
| Josiphos (CyPF-tBu) | Ferrocenyl phosphine | Amination of (hetero)aryl chlorides rug.nl | Highly efficient, broad substrate scope |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This involves innovating in areas such as reaction media, energy input, and process design.
Solvent-Free and Neat Reaction Methodologies
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reaction conditions represent an ideal approach. For the synthesis of diaryl ethers, a key structural component of this compound, solvent-free methods have been successfully developed.
One such method involves the use of a solid base like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) for nucleophilic aromatic substitution (SNAr) reactions between phenols and aryl halides. researchgate.net This approach can proceed at ambient temperature for activated substrates or with gentle heating, and the product can often be isolated by simple filtration, significantly reducing waste and simplifying purification. researchgate.net Another solvent-free approach for the Ullmann diaryl ether synthesis involves reacting phenols with bromoarenes in the presence of potassium carbonate and copper(I) iodide without any added solvent, often facilitated by ultrasound. rsc.orgyjcorp.co.kr
Table 3: Comparison of Solvent-Free Synthesis Methods for Diaryl Ethers
| Method | Reagents/Catalyst | Conditions | Advantages |
|---|---|---|---|
| SNAr on Solid Support | KF/Alumina, Phenol, Aryl halide | Room temperature or microwave irradiation | Solvent-free, simple product isolation, reduced waste researchgate.net |
Microwave-Assisted and Sonochemical Synthesis Techniques
Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) are key tools in green chemistry for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov
Microwave-assisted synthesis has been shown to be highly effective for the synthesis of diaryl ethers. In some cases, the direct coupling of phenols with electron-deficient aryl halides can be achieved in minutes under microwave irradiation in the presence of a base like potassium carbonate, even without a metal catalyst. organic-chemistry.orgnih.gov The rapid, direct heating of the reaction mixture by microwaves can lead to remarkable rate enhancements and cleaner reactions with fewer byproducts. researchgate.netnih.gov
Sonochemical techniques , which use high-frequency ultrasound, have also been applied to improve the synthesis of diaryl ethers. In the Ullmann reaction, ultrasound has been demonstrated to significantly enhance reaction rates and yields at lower temperatures (e.g., 140°C) compared to traditional methods (180-220°C). rsc.orgyjcorp.co.kr The primary role of ultrasound in these solid-liquid reactions is believed to be the mechanical disruption of solid particles, which increases the reactive surface area and mass transfer. rsc.orgyjcorp.co.kr Catalyst-free synthesis of diaryl ethers has also been reported using sonication at low temperatures (58°C). nih.gov
Flow Chemistry Applications in Reaction Scale-Up and Efficiency
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, efficiency, and scalability, aligning well with green chemistry principles. vapourtec.comtcichemicals.comjst.org.in The small reactor volumes enhance heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.com This level of control can lead to improved yields, higher selectivity, and minimized byproduct formation.
Table 4: Advantages of Flow Chemistry in Chemical Synthesis
| Feature | Advantage | Relevance to Green Chemistry |
|---|---|---|
| Enhanced Heat & Mass Transfer | Precise temperature control, efficient mixing | Improved selectivity, reduced byproducts, higher energy efficiency vapourtec.com |
| Small Reactor Volume | Increased safety with hazardous reactions/reagents | Minimizes risk of runaway reactions, allows use of more reactive (and efficient) pathways vapourtec.comtcichemicals.com |
| Automation & Reproducibility | Consistent product quality, reduced human error | Process efficiency, waste reduction tcichemicals.com |
| Ease of Scale-Up | Production increased by extending run time | Avoids challenges of batch scale-up, more sustainable manufacturing vapourtec.com |
Advanced Spectroscopic and Structural Characterization Methods for 4 4 Bromophenoxy 2 Methylaniline and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in both solution and solid states. It provides precise information about the chemical structure, connectivity, and dynamics of molecules by probing the magnetic properties of atomic nuclei.
High-Resolution 1H and 13C NMR Techniques for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 4-(4-bromophenoxy)-2-methylaniline. The chemical shifts (δ) in ppm are indicative of the electronic environment of each proton and carbon atom.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The protons on the 2-methylaniline ring are influenced by both the electron-donating amino and methyl groups and the electron-withdrawing phenoxy group. The protons on the 4-bromophenoxy ring are affected by the ether linkage and the bromine atom. The protons of the amine group typically appear as a broad singlet. rsc.org The hydrogens on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm region. libretexts.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm range. libretexts.org The chemical shifts of the aromatic carbons are influenced by the substituents on each ring. For instance, in analogs like 4-methylaniline hydrochloride, the methyl carbon appears around 20 ppm, while the aromatic carbons span from approximately 120 to 140 ppm. chemicalbook.com The presence of bromine further influences the chemical shifts on the adjacent ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -CH₃ | ~2.1-2.3 | ~17-20 | Influenced by the aniline (B41778) ring. |
| -NH₂ | ~3.5-4.5 (broad) | N/A | Chemical shift can vary with solvent and concentration. |
| Aromatic H (methylaniline ring) | ~6.5-7.2 | ~115-150 | Complex splitting patterns due to substituents. |
| Aromatic H (bromophenoxy ring) | ~6.8-7.5 | ~115-160 | Splitting influenced by ether linkage and bromine. |
| Aromatic C (methylaniline ring) | N/A | ~115-150 | Shifts determined by NH₂, CH₃, and O-Ar groups. |
| Aromatic C (bromophenoxy ring) | N/A | ~115-160 | Shifts determined by Br and O-Ar groups. |
| C-O (Ether Carbon) | N/A | ~150-160 | Deshielded due to electronegative oxygen. |
| C-Br (Bromo Carbon) | N/A | ~110-120 | Shielded by the bromine atom. |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments are crucial for unambiguously establishing the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to identify which aromatic protons are adjacent to each other on each of the phenyl rings, helping to assign the complex splitting patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is essential for assigning the proton signal to its corresponding carbon atom in the molecular skeleton. For example, it would definitively link the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is particularly powerful for connecting the different fragments of the molecule. In this case, HMBC would show correlations between the protons on one aromatic ring and the carbons on the other, through the ether oxygen, confirming the diaryl ether linkage. nih.gov It would also confirm the position of the methyl and amino groups on the aniline ring by showing correlations from the methyl and amine protons to the aromatic carbons. csic.es
Solid-State NMR Spectroscopy for Bulk Material Analysis
Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. st-andrews.ac.uk Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural data. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solids. researchgate.net
For this compound, ssNMR could reveal:
Polymorphism: Different crystalline forms of the compound would yield distinct ssNMR spectra.
Conformational Details: The dihedral angles between the two aromatic rings, which are flexible in solution, are fixed in the solid state. These conformational differences can lead to different chemical shifts compared to the solution state.
Packing Interactions: Intermolecular interactions in the crystal lattice can influence the NMR signals, providing insight into how the molecules are arranged. researchgate.net For example, carbon atoms that are chemically equivalent in solution may become non-equivalent in the solid state if they are in different environments within the crystal unit cell, leading to the splitting of signals. researchgate.net
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is highly effective for identifying the presence of specific functional groups.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands. Based on data from its constituent parts, 4-bromo-2-methylaniline (B145978) chemicalbook.comnih.gov and diphenyl ether, kbhgroup.in the following peaks can be predicted:
N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. kbhgroup.in
C-O-C Stretching: The characteristic asymmetric stretch of the diaryl ether linkage is strong and appears in the 1200-1280 cm⁻¹ range. libretexts.orgkbhgroup.in
C-N Stretching: This vibration is typically found in the 1250-1350 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretch is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Interactive Table 2: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methyl (-CH₃) | Stretch | 2850 - 2970 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1280 | Strong |
| Amine (C-N) | Stretch | 1250 - 1350 | Medium |
| C-H | Out-of-plane bend | 700 - 900 | Strong |
| C-Br | Stretch | 500 - 600 | Medium-Strong |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light, and the resulting shift in energy provides information about the vibrational modes of the molecule. While polar functional groups tend to have strong IR absorptions, non-polar and symmetric bonds often produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl rings, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum. scielo.org.mx
C-Br and C-S bonds: In analogs, these bonds show characteristic Raman signals. The C-Br stretch is also readily observed.
A combined analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound, leveraging the complementary nature of the two techniques. nih.gov For instance, in an analog like 2-bromo-4-methylaniline, detailed assignments of fundamental vibrational frequencies have been performed by comparing experimental data with theoretical calculations. nih.gov This approach helps to understand the influence of each substituent on the vibrational modes of the benzene (B151609) ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₃H₁₂BrNO, the theoretical monoisotopic mass can be calculated with high accuracy.
The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, where two peaks of almost equal intensity are observed, separated by approximately 2 Da. This isotopic signature is a key identifier for the presence of bromine in the molecule.
In electrospray ionization (ESI), a common soft ionization technique used in HRMS, the molecule is typically observed as a protonated species, [M+H]⁺. Other common adducts that might be observed include the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Masses for Isotopologues and Adducts of this compound
| Ion/Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |
| [M] (with ⁷⁹Br) | C₁₃H₁₂⁷⁹BrNO | 277.0153 |
| [M] (with ⁸¹Br) | C₁₃H₁₂⁸¹BrNO | 279.0133 |
| [M+H]⁺ (with ⁷⁹Br) | C₁₃H₁₃⁷⁹BrNO⁺ | 278.0231 |
| [M+H]⁺ (with ⁸¹Br) | C₁₃H₁₃⁸¹BrNO⁺ | 280.0211 |
| [M+Na]⁺ (with ⁷⁹Br) | C₁₃H₁₂⁷⁹BrNNaO⁺ | 300.0051 |
| [M+Na]⁺ (with ⁸¹Br) | C₁₃H₁₂⁸¹BrNNaO⁺ | 302.0030 |
Note: These values are calculated based on the most abundant isotopes of C, H, N, and O, and the two stable isotopes of Br.
The experimentally measured exact mass from an HRMS instrument would be compared to these theoretical values. A mass accuracy of less than 5 parts per million (ppm) is typically expected, providing strong evidence for the assigned elemental composition.
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key functional groups and their connectivity.
For this compound, the fragmentation is expected to be dominated by the cleavage of the diaryl ether bond (C-O-C), which is a common and well-documented fragmentation pathway for this class of compounds. Other significant fragmentations may involve the loss of the methyl group or other small neutral molecules.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound under collision-induced dissociation (CID) conditions is proposed below:
Cleavage of the Ether Linkage: The most probable fragmentation pathway involves the cleavage of one of the C-O bonds of the ether linkage. This can occur in two ways, leading to the formation of either a bromophenoxy radical and a protonated methylaniline ion, or a protonated bromophenol ion and a methylaniline radical. The relative abundance of these fragment ions will depend on their respective stabilities.
Loss of Methyl Group: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the tolyl group, leading to the formation of an [M+H-CH₃]⁺ ion.
Loss of NH₃: Rearrangement reactions followed by the loss of a neutral ammonia (B1221849) molecule (NH₃) are also possible.
Table 2: Plausible MS/MS Fragment Ions for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 278.0231 / 280.0211 | 171.9816 / 173.9795 | C₇H₈N |
| 278.0231 / 280.0211 | 108.0808 | C₆H₅BrO |
| 278.0231 / 280.0211 | 263.0000 / 265.9980 | CH₃ |
Note: The m/z values correspond to the monoisotopic masses of the most likely fragment ions.
Studies on isomeric substituted diaryl ethers have shown that the fragmentation patterns can be specific to the substitution pattern (ortho vs. para), allowing for their differentiation by mass spectrometry. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
Single Crystal X-ray Diffraction Methodologies
The "gold standard" for structure determination is single-crystal X-ray diffraction (SCXRD). nih.gov This technique requires a high-quality single crystal of the compound, typically between 30 and 300 microns in size. youtube.com The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined. youtube.com
While a crystal structure for this compound is not publicly available as of the latest review, data from closely related analogs such as 4-(4-Bromophenoxy)aniline and 4-Bromo-2-methylaniline provide insight into the expected structural features and the type of data obtained from an SCXRD experiment. nih.govnih.gov For instance, the crystal structure of 4-(4-Bromophenoxy)aniline has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov
An SCXRD analysis would provide the following key parameters for this compound:
Table 3: Representative Crystallographic Data Obtainable from SCXRD
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal structure. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of all bond lengths and angles within the molecule. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule, such as the twist around the ether linkage. |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. |
This information is invaluable for understanding the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice. cmu.edu
Powder X-ray Diffraction for Polymorph Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline (powdered) samples. carleton.edu It is particularly important for identifying the crystalline phase of a material and for assessing its purity. youtube.com
In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. carleton.eduslideshare.net
The primary applications of PXRD for a compound like this compound include:
Polymorph Identification: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties. Since each polymorph has a unique crystal structure, it will produce a distinct PXRD pattern. nih.gov PXRD is the primary tool for identifying and distinguishing between different polymorphic forms.
Purity Assessment: PXRD can be used to assess the bulk purity of a sample. If a sample contains a mixture of crystalline phases (e.g., different polymorphs or an impurity), the PXRD pattern will be a superposition of the patterns of each component. youtube.com This allows for the detection of crystalline impurities.
Comparison with Single Crystal Data: A theoretical PXRD pattern can be calculated from single-crystal X-ray diffraction data. Comparing this calculated pattern with the experimental PXRD pattern of a bulk sample can confirm that the single crystal is representative of the bulk material.
The presence of sharp peaks in a PXRD pattern is indicative of a well-ordered crystalline material, whereas broad, diffuse features suggest the presence of amorphous (non-crystalline) content. youtube.com
Reactivity Profiles and Derivatization Strategies for 4 4 Bromophenoxy 2 Methylaniline
Transformations at the Amine Functionality
The amine group in 4-(4-bromophenoxy)-2-methylaniline is a potent nucleophile and can readily participate in a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.
The primary amine of this compound can be readily acylated, alkylated, and sulfonylated to yield a range of derivatives.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. For instance, the protection of the amine group through acetylation is a common strategy in multi-step syntheses. This involves reacting this compound with acetyl chloride or acetic anhydride. A related compound, N-(2-methylphenyl) acetamide, is formed through the arylamine protection of 2-methylaniline. google.com
Alkylation: The amine can undergo alkylation with alkyl halides, although over-alkylation to form secondary and tertiary amines can be a challenge. Reductive amination provides a more controlled method for introducing alkyl groups.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamides.
These reactions are fundamental in modifying the electronic properties and steric environment of the amine, which can be crucial for directing subsequent reactions or for the final properties of the target molecule.
The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations:
Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, using copper(I) salts as catalysts.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom onto the aromatic ring.
Gomberg-Bachmann Reaction: This reaction allows for the formation of a new carbon-carbon bond by coupling the diazonium salt with another aromatic compound.
Azo Coupling: Reaction with electron-rich aromatic compounds, such as phenols or anilines, yields azo compounds, which are known for their vibrant colors and are used as dyes.
The amine group of this compound readily condenses with aldehydes and ketones to form Schiff bases or imines. psu.eduatlantis-press.com This reaction is typically acid-catalyzed and involves the formation of a carbon-nitrogen double bond. psu.edu For example, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in glacial acetic acid produces (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in high yield. nih.govnih.gov This imine can then be used in further synthetic transformations. nih.govnih.gov
Schiff bases are valuable intermediates in organic synthesis and can be readily reduced to secondary amines or reacted with organometallic reagents to produce a variety of amine derivatives. nih.gov A series of novel Schiff bases and secondary amines were synthesized from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates and aniline (B41778) derivatives, with some showing moderate-to-good antibacterial activity. nih.gov
Reactions Involving the Bromine Moiety of this compound
The bromine atom attached to the phenoxy ring of this compound is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.
The bromine atom on the phenoxy ring is well-suited for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This method is widely used for the formation of biaryl linkages and is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govlibretexts.org For instance, the imine derived from 4-bromo-2-methylaniline has been successfully subjected to Suzuki coupling with various arylboronic acids to create more complex structures. nih.govnih.gov
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the formation of carbon-carbon bonds and the synthesis of styrenic compounds. wikipedia.org
Stille Coupling: This reaction couples the aryl bromide with an organotin reagent (organostannane) in the presence of a palladium catalyst. wikipedia.orgorgsyn.orgpsu.edu The Stille reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. wikipedia.orgpsu.edu
These cross-coupling reactions provide access to a vast array of derivatives of this compound with diverse electronic and steric properties.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Biaryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted Alkene |
| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl |
While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, it can be achieved under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes. chemistrysteps.comnih.gov For this compound, the bromine atom is on an electron-rich phenoxy ring, making it less susceptible to classical SNAr reactions which typically require strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.com
However, copper- or palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to replace the bromine atom with various amine nucleophiles. These reactions typically utilize a palladium or copper catalyst with a suitable ligand and a base to facilitate the coupling of the aryl bromide with an amine. This allows for the synthesis of diaryl ethers containing a second amine functionality.
Preparation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The presence of a bromine atom on one of the aromatic rings of this compound allows for the preparation of organometallic reagents, such as Grignard and organolithium compounds. These reagents are powerful nucleophiles and are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagents:
The formation of a Grignar reagent from an aryl bromide is a well-established method, typically involving the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.edumasterorganicchemistry.com However, the presence of the primary amine group in this compound presents a significant challenge. The acidic proton of the amino group is incompatible with the highly basic Grignard reagent, which would lead to an acid-base reaction, quenching the Grignard reagent as it forms. researchgate.net
To circumvent this issue, a common strategy is the protection of the amino group prior to the Grignard reaction. The amino group can be converted into a non-acidic functional group, such as an N,N-disubstituted derivative or a phthalimide, which does not have acidic protons and will not interfere with the Grignard reagent formation. researchgate.net Once the Grignard reagent has been formed and reacted, the protecting group can be removed to regenerate the amino group.
Organolithium Compounds:
Organolithium reagents can be prepared from aryl bromides via lithium-halogen exchange, a reaction that is often faster and occurs at lower temperatures than Grignard reagent formation. This method typically employs an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. Similar to Grignard reagents, organolithium reagents are highly basic and will react with the acidic proton of the primary amine. Therefore, protection of the amino group is also a prerequisite for the successful preparation of the corresponding organolithium reagent from this compound.
| Organometallic Reagent | Preparation Method | Key Considerations | Typical Reaction Conditions |
| Grignard Reagent | Reaction of the N-protected aryl bromide with magnesium metal. | The primary amine must be protected to prevent acid-base side reactions. | Magnesium turnings in anhydrous diethyl ether or THF, often with a crystal of iodine to initiate the reaction. acs.org |
| Organolithium Compound | Lithium-halogen exchange with an alkyllithium reagent. | The primary amine must be protected. The reaction is typically fast and conducted at low temperatures. | N-protected aryl bromide reacted with n-butyllithium or t-butyllithium in an anhydrous, non-protic solvent like hexane (B92381) or THF at low temperatures (e.g., -78 °C). |
Selective Cleavage and Modification of the Ether Linkage
The diaryl ether linkage in this compound is generally stable. Cleavage of this bond requires harsh reaction conditions. youtube.commasterorganicchemistry.com
Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave ethers. youtube.com However, the cleavage of a diaryl ether is more difficult than that of an alkyl ether. Another powerful reagent for ether cleavage is boron tribromide (BBr₃). nih.govnih.gov This Lewis acid can effectively cleave aryl ethers, often at low temperatures. ufp.pt The reaction proceeds through the formation of a complex between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion. nih.govcore.ac.ukresearchgate.net
Computational and Theoretical Studies on 4 4 Bromophenoxy 2 Methylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become one of the most popular and versatile methods available in computational chemistry.
Geometry Optimization and Conformational Analysis
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-(4-Bromophenoxy)-2-methylaniline, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is achieved.
Table 1: Hypothetical Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-O-C Bond Angle (Ether Linkage) | ~118-120° |
| Dihedral Angle (Phenyl Ring 1 - O - Phenyl Ring 2) | ~40-60° |
| C-N Bond Length (Aniline) | ~1.40 Å |
| C-Br Bond Length | ~1.90 Å |
Note: The data in this table is hypothetical and based on typical values for similar molecular structures. Specific computational studies are required for accurate values for this compound.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylaniline ring, particularly on the nitrogen atom of the amino group. The LUMO, on the other hand, would likely be distributed over the bromophenoxy ring, influenced by the electron-withdrawing bromine atom.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Highest energy level occupied by electrons; relates to electron-donating ability. | The amino and methyl groups on the aniline (B41778) ring increase the HOMO energy, enhancing its nucleophilic character. |
| LUMO Energy | Lowest energy level unoccupied by electrons; relates to electron-accepting ability. | The bromine atom on the phenoxy ring lowers the LUMO energy, making this part of the molecule more susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical stability. | The presence of both electron-donating and electron-withdrawing groups likely results in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. |
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.
In this compound, the MEP map would be expected to show negative potential around the oxygen atom of the ether linkage and the nitrogen atom of the amino group due to their lone pairs of electrons. The area around the bromine atom would also exhibit some negative potential. Positive potential would likely be concentrated around the hydrogen atoms of the amino group and the methyl group.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data complements the MEP map by providing numerical values for the electron distribution.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions.
Study of Intramolecular Rotations and Flexibility
The flexibility of this compound is primarily due to the rotation around the single bonds, especially the C-O and C-N bonds. MD simulations can be used to study the dynamics of these intramolecular rotations. By simulating the molecule over a period of time, it is possible to observe the range of accessible conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other molecules. Studies on similar diphenyl ether structures have shown that the phenyl rings can undergo significant rotational motion.
Analysis of Intermolecular Interactions in Condensed Phases
In a real-world scenario, molecules of this compound are not isolated but interact with each other in a condensed phase (liquid or solid). MD simulations are particularly well-suited for studying these intermolecular interactions. By simulating a system containing many molecules of the compound, it is possible to analyze the formation of hydrogen bonds, van der Waals interactions, and π-π stacking between the aromatic rings.
For this compound, the amino group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions, and the bromine atom can be involved in halogen bonding. Understanding these intermolecular forces is key to predicting the bulk properties of the material, such as its melting point, boiling point, and solubility. While specific simulation data for this compound is not available, general principles of molecular interactions would apply.
Quantum Chemical Prediction of Spectroscopic Parameters
Quantum chemical calculations offer a robust framework for predicting the spectroscopic properties of molecules, providing insights that complement and help interpret experimental data. Methods like Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost.
Theoretical Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method embedded within a DFT framework. The process involves:
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: For the optimized geometry, the isotropic magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C) are calculated.
Chemical Shift Determination: The chemical shifts are then calculated by referencing the computed shielding tensors to those of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample.
The resulting data would be presented in a table comparing the predicted chemical shifts for each unique proton and carbon atom in this compound to experimental values if available.
Computational Vibrational Frequency Analysis (IR and Raman)
Theoretical vibrational spectra (Infrared and Raman) are calculated to understand the molecule's vibrational modes. This analysis involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic positions.
Mode Assignment: The results yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or C-O-C ether stretching.
Scaling: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra.
A detailed table would list the calculated (scaled) wavenumbers, the experimental wavenumbers, and the assignment of the vibrational mode based on Potential Energy Distribution (PED) analysis.
UV-Vis Absorption Spectra Simulation
The simulation of Ultraviolet-Visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The key outputs are:
Excitation Energies (λ_max): The wavelengths of maximum absorption, which correspond to electronic transitions (e.g., π → π* or n → π*).
Oscillator Strengths (f): These values are proportional to the intensity of the absorption bands.
The simulation would identify the major electronic transitions responsible for the absorption profile of this compound and the molecular orbitals involved in these transitions.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is instrumental in mapping out the intricate details of chemical reaction mechanisms, providing information that is often difficult or impossible to obtain experimentally.
Transition State Search and Activation Barrier Calculations
To understand the kinetics of a reaction involving this compound, chemists would computationally search for the transition state (TS) structures connecting reactants and products.
Transition State Optimization: Specialized algorithms are used to locate the saddle point on the potential energy surface that represents the TS.
Frequency Analysis: A frequency calculation on the TS structure is performed to verify it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.
Reaction Pathway Mapping and Intermediate Identification
By connecting reactants, intermediates, transition states, and products, a complete map of the reaction pathway can be constructed.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is initiated from the transition state structure and followed in both forward and reverse directions. This traces the minimum energy path downhill, confirming that the TS correctly connects the intended reactants and products (or intermediates).
Intermediate Identification: The calculations can identify and characterize the structures and relative stabilities of any reaction intermediates that may be formed along the pathway.
This comprehensive analysis provides a step-by-step view of the reaction mechanism at the molecular level, detailing the energetics of each step.
Synthesis of Organic Materials
The presence of a reactive amine group and a modifiable aromatic system makes this compound a candidate for the development of specialized organic materials.
Development of Polymeric Structures and Macromolecules
The amine functionality of this compound allows it to serve as a monomer in polymerization reactions. It can potentially undergo polycondensation reactions with diacyl chlorides, dicarboxylic acids, or other bifunctional monomers to form polyamides or polyimines. The resulting polymers would incorporate the bromophenoxy and methyl groups as pendant moieties, influencing the physical and chemical properties of the macromolecule.
For instance, the incorporation of the bulky and polarizable bromophenoxy group could enhance the thermal stability and modify the solubility of the resulting polymers. The methyl group, on the other hand, could impact the polymer's processability and morphology. While direct polymerization of this compound is not extensively documented, the synthesis of related polyanilines and their derivatives is a well-established field.
A study on the synthesis and self-assembly of poly(4-(4-bromophenyloxy)styrene) highlights the utility of the bromophenoxy moiety in directing the supramolecular structure of polymers. Although the polymer backbone in this case is polystyrene-based, the principles of using the bromophenoxy group to influence polymer properties are transferable.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Polyamide | Diacyl chloride | Enhanced thermal stability, modified solubility |
| Polyimine | Dialdehyde | Redox activity, potential for metal coordination |
| Polyaniline derivative | (via oxidative polymerization) | Electrical conductivity, electrochromism |
Preparation of Organic Optoelectronic and Semiconductor Materials
Derivatives of anilines and diphenyl ethers are known to possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics. While there is no specific research on the use of this compound in optoelectronic devices, its structure suggests potential as a precursor for such materials.
The electron-donating nature of the aniline nitrogen and the ether linkage, combined with the presence of the bromine atom which can be further functionalized via cross-coupling reactions, provides a framework for creating molecules with tailored electronic properties. For example, it could be envisioned as a building block for hole-transporting materials in organic light-emitting diodes (OLEDs) or as a component in organic semiconductors for thin-film transistors. The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and the exploration of their non-linear optical properties demonstrate the potential of this class of compounds in optoelectronics. nih.gov
Incorporation into Liquid Crystalline Compounds
The rigid structure of the diphenyl ether core in this compound is a common feature in many liquid crystalline molecules. The presence of the methyl and bromo substituents can influence the mesomorphic behavior by altering the molecular shape and intermolecular interactions.
Design and Synthesis of Ligands for Metal Complex Chemistry
The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows for its use in the design and synthesis of various types of ligands for metal complex chemistry.
Formation of Chelating and Bridging Ligands
Through chemical modification, this compound can be converted into multidentate ligands. For example, reaction of the amine group with aldehydes or ketones can lead to the formation of Schiff base ligands. If the aldehyde or ketone contains another donor atom, a chelating ligand can be formed, capable of binding to a metal ion through two or more coordination sites. A patent for a nano-sized mixed ligand ruthenium(III) complex describes the use of a Schiff base derived from a bromo-substituted phenol (B47542) and a quinoline amine, highlighting the utility of such structures in coordination chemistry. justia.com
Furthermore, the bromine atom on the phenoxy ring can be utilized to link two or more this compound units together through cross-coupling reactions, potentially forming bridging ligands that can coordinate to multiple metal centers.
Exploration of Coordination Modes with Transition Metals
The coordination of N-functionalized bis(diaryl/dialkylphosphino)amine-type ligands with various transition metals has been extensively reviewed, demonstrating the rich coordination chemistry of amine-based ligands. acs.orgnih.govresearchgate.net While specific studies on the coordination of this compound are not available, it is expected to coordinate to a variety of transition metals through its nitrogen atom.
The steric and electronic properties of the ligand, influenced by the methyl and bromophenoxy groups, would affect the geometry and stability of the resulting metal complexes. The coordination of biphenyl-dicarboxylate linkers with transition metals to form coordination polymers illustrates how the structural features of a ligand dictate the architecture of the final metal-organic framework. acs.org The study of such complexes could reveal interesting catalytic, magnetic, or optical properties.
Table 2: Potential Ligand Types and Coordination Complexes Derived from this compound
| Ligand Type | Synthesis Method | Potential Metal Complexes |
| Monodentate Ligand | Direct coordination | [M(this compound)n]Xm |
| Schiff Base Ligand | Condensation with a carbonyl compound | [M(Schiff base)n]Xm |
| Chelating Ligand | Reaction with a bifunctional reagent | [M(Chelating ligand)]Xm |
| Bridging Ligand | Coupling via the bromo group | [M-L-M] complexes |
Comprehensive Analysis of this compound Reveals a Niche but Potentially Significant Role in Chemical Innovation
While not a household name in the vast world of chemical compounds, this compound serves as a specialized building block in several advanced scientific fields. Its unique diaryl ether structure, combined with amine and bromo functionalities, offers a versatile platform for the synthesis of complex molecules. This article explores the applications of this compound, focusing on its role in the development of advanced materials, medicinal chemistry, and supramolecular engineering.
Future Research Directions and Emerging Paradigms for 4 4 Bromophenoxy 2 Methylaniline
Development of Sustainable and Economically Viable Synthetic Routes
The traditional synthesis of diaryl ethers, including 4-(4-Bromophenoxy)-2-methylaniline, often relies on classic methods such as the Ullmann condensation and Buchwald-Hartwig amination. While effective, these methods can present challenges in terms of sustainability and economic viability due to factors like harsh reaction conditions, the use of expensive catalysts, and the generation of waste. Future research is increasingly directed towards greener and more cost-effective synthetic strategies.
Key areas of focus for sustainable synthesis include:
Catalyst Development: The exploration of earth-abundant metal catalysts (e.g., copper, iron) as alternatives to precious metals like palladium is a significant trend. acsgcipr.orgrsc.org Research into ligand design for these catalysts can enhance their efficiency and expand their substrate scope under milder conditions. beilstein-journals.orgnih.gov
Green Solvents and Conditions: A shift towards the use of environmentally benign solvents, or even solvent-free conditions, is a cornerstone of green chemistry. mdpi.com Techniques such as microwave-assisted synthesis can also contribute to more energy-efficient processes.
Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric for sustainable synthesis. monash.edursc.org Future synthetic routes will be designed to maximize atom economy, thereby minimizing waste.
A comparative analysis of traditional versus potential green synthetic routes for this compound is presented in the table below.
| Parameter | Traditional Methods (e.g., Ullmann, Buchwald-Hartwig) | Future Sustainable Methods |
| Catalyst | Palladium, Copper (often stoichiometric) | Earth-abundant metals (Cu, Fe), Heterogeneous catalysts |
| Solvents | High-boiling point organic solvents (e.g., DMF, Toluene) | Green solvents (e.g., water, ionic liquids), Solvent-free |
| Energy Input | High temperatures, long reaction times | Milder conditions, Microwave or flow chemistry |
| Atom Economy | Moderate to low | High, minimizing by-products |
| Economic Viability | High cost of catalysts and energy | Lower catalyst cost, reduced energy consumption |
Exploration of Novel Reactivity and Functionalization Pathways
The molecular architecture of this compound, featuring an aniline (B41778) moiety, a diaryl ether linkage, and a bromine atom, offers a rich landscape for exploring novel reactivity and functionalization. Understanding these pathways is crucial for synthesizing new derivatives with tailored properties.
Future research in this area will likely focus on:
Electrophilic and Nucleophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group. Conversely, the brominated phenyl ring can be a substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly if further activated by electron-withdrawing groups. frontiersin.orgnih.govsemanticscholar.org
Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.comacs.orgunimib.it These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of derivatives.
Derivatization of the Amino Group: The primary amine functionality can be readily derivatized to form amides, sulfonamides, imines, and other nitrogen-containing functional groups, providing another avenue for modifying the compound's properties.
Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
Applications of AI and ML in this context include:
Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product yields and selectivity. chemai.io This can significantly reduce the number of experiments required to optimize the synthesis of this compound and its derivatives.
Catalyst Design: AI algorithms can be employed to design novel catalysts with enhanced activity and selectivity for the synthesis of diaryl ethers.
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes for complex target molecules derived from this compound.
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound.
Advanced Applications in Smart Materials and Responsive Systems
The unique electronic and structural features of this compound make it a promising building block for the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli, such as light, heat, pH, or the presence of specific chemical species. physchem.czrsc.org
Potential applications in this domain include:
Stimuli-Responsive Polymers: Incorporation of this compound derivatives as monomers or functional units into polymer chains could lead to materials that exhibit changes in their optical, electronic, or mechanical properties in response to specific triggers. physchem.czrsc.orgnih.gov
Chemical Sensors: The aniline and phenoxy moieties can act as recognition sites for specific analytes. By integrating this compound into sensor platforms, it may be possible to develop highly sensitive and selective chemical sensors for environmental monitoring or medical diagnostics. nih.govresearchgate.netmdpi.comelsevierpure.com
Organic Electronics: The aromatic nature of the compound suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where its electronic properties can be fine-tuned through chemical modification.
The exploration of these advanced applications is still in its nascent stages, but the inherent versatility of the this compound scaffold provides a strong foundation for future innovations in materials science.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Bromophenoxy)-2-methylaniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 4-bromophenol reacts with 2-methylaniline derivatives under basic conditions. For example, refluxing ethanol as a solvent (1:1 molar ratio) with catalytic K₂CO₃ at 80°C for 6–8 hours can achieve moderate yields (~60–70%) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Alternative routes using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity but require rigorous inert atmosphere control .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and methoxy/methyl groups (δ 2.2–3.9 ppm). Coupling patterns distinguish para-substituted bromophenoxy groups .
- FT-IR : Confirm C-Br stretching (~550 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar Schiff bases .
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
- Methodological Answer : Use a combination of solvent extraction (e.g., dichloromethane/water) and recrystallization (ethanol/water mixtures). For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >95% purity . Monitor progress via TLC (silica, UV visualization) .
Advanced Research Questions
Q. How does the electronic nature of the bromophenoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine substituent activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic attacks. DFT calculations (B3LYP/6-31G*) can model charge distribution, revealing enhanced electrophilicity at the para position relative to the methoxy group . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) confirms regioselectivity .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shift discrepancies)?
- Methodological Answer : Cross-reference with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to assess conformational effects. For ambiguous peaks, 2D techniques (COSY, HSQC) clarify coupling networks. Compare data with structurally analogous compounds, such as 4-bromo-2-methoxyaniline derivatives . If inconsistencies persist, single-crystal X-ray analysis provides definitive structural confirmation .
Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated?
- Methodological Answer :
- Oxidative stability : Expose to H₂O₂ (3% in acetic acid) at 50°C; monitor degradation via HPLC-MS at 0, 12, 24-hour intervals .
- Photolytic stability : Use a UV chamber (λ = 254 nm, 25°C); track UV-Vis absorbance changes (200–400 nm) and quantify decomposition products .
- Computational modeling : TD-DFT predicts excited-state behavior and bond dissociation energies to identify vulnerable sites .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to reconcile?
- Methodological Answer : Solubility discrepancies often arise from crystallinity variations. Conduct a Hansen solubility parameter (HSP) analysis: Dissolve the compound in solvents spanning polarity (e.g., hexane, DMSO, ethanol). Correlate results with HSP values (δD, δP, δH) to map solubility space. For example, high solubility in DMSO (δP = 12.6) suggests polar interactions dominate .
Methodological Tables
Key Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
